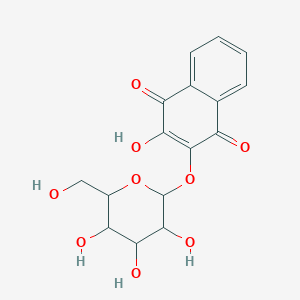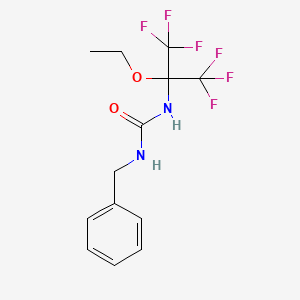![molecular formula C18H16F3N3 B11485221 10-[4-(Trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11485221.png)
10-[4-(Trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydropyrimido[1,2-a][1,3]benzimidazole core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole typically involves the condensation of 2-aminobenzimidazole with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to photochemical conditions, typically using a wavelength of 312 nm, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of glycogen phosphorylase or dipeptidyl peptidase-4, leading to altered metabolic pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-trifluoromethylphenyl)-imidazo[1,2-a]benzimidazole
- 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole
- 2-trifluoromethyl-3-arylimidazobenzimidazole
Uniqueness
10-[4-(trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is unique due to its specific structural features, including the trifluoromethyl group and the tetrahydropyrimido[1,2-a][1,3]benzimidazole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H16F3N3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
10-[[4-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H16F3N3/c19-18(20,21)14-8-6-13(7-9-14)12-24-16-5-2-1-4-15(16)23-11-3-10-22-17(23)24/h1-2,4-9H,3,10-12H2 |
InChI Key |
VZANPBDHXSNYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butylcyclohexyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11485145.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11485148.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11485158.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-](/img/structure/B11485163.png)
![4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11485191.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B11485195.png)
![4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11485198.png)

![ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11485210.png)
![7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11485213.png)
![1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B11485225.png)
![(4S,4aR,5S,8R)-2-amino-4-(2-chloro-6-fluorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11485231.png)
